

Technical Guide: Molecular Weight and Purity Analysis of m-PEG3-Phosphonic Acid

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Compound of Interest

Compound Name: *m*-PEG3-phosphonic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies for characterizing **m-PEG3-phosphonic acid**, a key building block in the development of targeted therapeutics and other advanced biomedical applications. Accurate determination of molecular weight and purity is critical to ensure the quality, consistency, and performance of this versatile linker.

Molecular and Chemical Properties

m-PEG3-phosphonic acid is a hydrophilic linker molecule that incorporates a short polyethylene glycol (PEG) chain and a terminal phosphonic acid group. These features impart desirable solubility and biocompatibility, making it a valuable component in various bioconjugation strategies.

Property	Value
Chemical Formula	C ₇ H ₁₇ O ₆ P
Molecular Weight	228.18 g/mol [1][2][3]
CAS Number	96962-42-4[2][3]
Appearance	White to off-white solid[2]

Experimental Protocols for Analysis

A multi-faceted analytical approach is essential for the comprehensive characterization of **m-PEG3-phosphonic acid**. The following sections detail the recommended experimental protocols for determining its molecular weight and purity.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the molecular weight of **m-PEG3-phosphonic acid**. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol: LC-MS Analysis

- **Instrumentation:** A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- **Chromatography Column:** A reversed-phase C18 column is typically suitable.
- **Mobile Phase A:** 0.1% Formic acid in water.
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile.
- **Gradient:** A suitable gradient from 5% to 95% B over a 10-15 minute run time.
- **Flow Rate:** 0.2-0.5 mL/min.
- **Injection Volume:** 5-10 μL .
- **Ionization Mode:** Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated phosphonic acid.
- **Data Analysis:** The molecular weight is determined from the mass-to-charge ratio (m/z) of the parent ion. The expected $[\text{M-H}]^-$ ion for **m-PEG3-phosphonic acid** is at m/z 227.07.

Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Both ^1H and ^{31}P NMR are crucial for a comprehensive analysis of **m-PEG3-phosphonic acid**.

Experimental Protocol: ^1H NMR Spectroscopy

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated water (D_2O) or Deuterated methanol (CD_3OD).
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - The characteristic signals for the PEG backbone protons are expected in the range of 3.5-3.8 ppm.
 - The terminal methoxy group protons should appear around 3.3 ppm.
 - The methylene protons adjacent to the phosphonic acid group will show a distinct chemical shift and coupling to the phosphorus atom.
 - Integration of the peaks corresponding to the different protons should be consistent with the molecular structure. The presence of unexpected signals may indicate impurities.

Experimental Protocol: ^{31}P NMR Spectroscopy

^{31}P NMR is particularly valuable for identifying and quantifying phosphorus-containing impurities, such as phosphorous acid or other phosphonates.

- Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a broadband probe.
- Solvent: Deuterated water (D_2O) or Deuterated methanol (CD_3OD).
- Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

- Data Acquisition: Acquire a proton-decoupled ^{31}P NMR spectrum.
- Data Analysis:
 - A single, sharp peak is expected for **m-PEG3-phosphonic acid**. The chemical shift will be dependent on the pH of the sample.
 - The presence of other peaks in the ^{31}P NMR spectrum would indicate the presence of phosphorus-containing impurities. Quantification can be performed by integrating the respective signals if a suitable internal standard is used.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of **m-PEG3-phosphonic acid** and for quantifying any non-phosphorus-containing impurities.

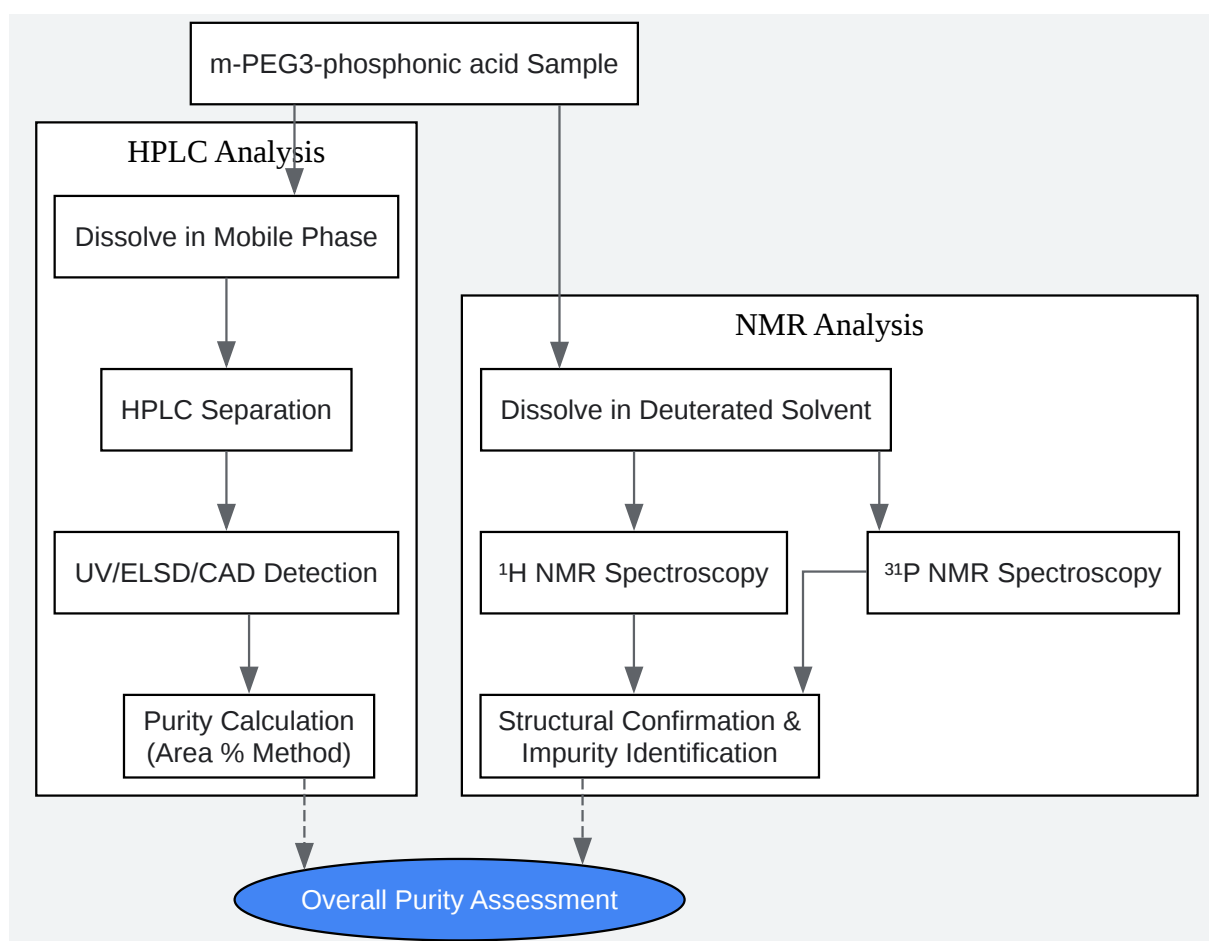
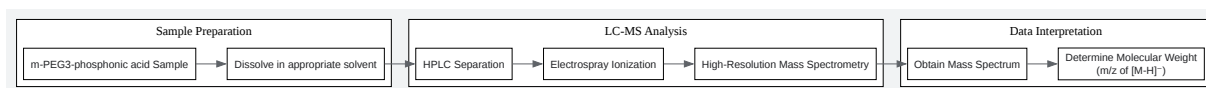
Experimental Protocol: HPLC-UV Analysis

- Instrumentation: An HPLC system equipped with a UV detector. Since **m-PEG3-phosphonic acid** lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or an alternative detection method like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.
- Chromatography Column: A reversed-phase C18 or a mixed-mode column designed for polar compounds.
- Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
- Mobile Phase B: Acetonitrile with the same acidic modifier.
- Gradient: A shallow gradient to ensure good separation of closely related impurities.
- Flow Rate: 0.5-1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) if no derivatization is used. ELSD or CAD are more universal detection methods for this type of compound.

- **Data Analysis:** Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical applications, a purity of $\geq 95\%$ is often required.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.



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